REACTION_CXSMILES
|
C([O:8][C:9]1[CH:14]=[CH:13][N:12]([CH2:15][CH2:16][CH2:17][CH3:18])[C:11](=[O:19])[CH:10]=1)C1C=CC=CC=1>[Pd].C(O)C>[CH2:15]([N:12]1[CH:13]=[CH:14][C:9]([OH:8])=[CH:10][C:11]1=[O:19])[CH2:16][CH2:17][CH3:18]
|
Name
|
|
Quantity
|
2.01 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC(N(C=C1)CCCC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through diatomaceous earth
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)N1C(C=C(C=C1)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.3 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 99.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |